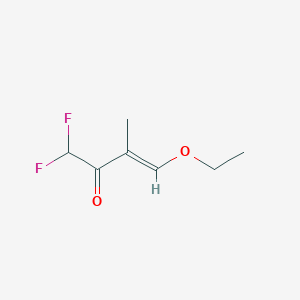
(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is an organic compound with the molecular formula C7H10F2O2 It is a difluorinated enone, characterized by the presence of an ethoxy group and a methyl group on a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one typically involves the reaction of difluoroacetic acid with ethyl vinyl ether. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Difluoroacetic acid and ethyl vinyl ether.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Product Isolation: The product is purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient production with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohols or alkanes.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its difluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. The difluoro groups can enhance binding affinity and selectivity by forming strong interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: This compound shares a similar enone structure but has an indole moiety instead of an ethoxy group.
Spiro-1,3,4-thiadiazolines: These compounds have a spiro structure and contain a thiadiazole ring, which imparts different chemical properties.
Uniqueness
(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is unique due to its combination of difluoro and ethoxy groups on a butenone backbone
Propiedades
Fórmula molecular |
C7H10F2O2 |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
(E)-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H10F2O2/c1-3-11-4-5(2)6(10)7(8)9/h4,7H,3H2,1-2H3/b5-4+ |
Clave InChI |
PPZYULBBIROIDR-SNAWJCMRSA-N |
SMILES isomérico |
CCO/C=C(\C)/C(=O)C(F)F |
SMILES canónico |
CCOC=C(C)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)








![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)

